molecular formula C6H7NOS B8794013 4-Thiazolepropanal CAS No. 878001-07-1

4-Thiazolepropanal

Cat. No. B8794013
M. Wt: 141.19 g/mol
InChI Key: CGQLWWXAVSIXPY-UHFFFAOYSA-N
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Patent
US08138340B2

Procedure details

NaIO4 (2.40 g, 11.3 mmol) was added to a sol. of (rac.)-4-thiazol-4-ylbutane-1,2-diol (1.62 g, 9.37 mmol) in THF (20 mL) and water (10 mL). The mixture was stirred for 2 h, and EtOAc was added. The mixture was washed with brine, and with aq. sat. NaHCO3. The org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Drying the residue under high vacuum yielded the crude title compound (1.04 g, 79%), which was used further without purification. LC-MS: tR=0.32, ES+: 142.11.
[Compound]
Name
NaIO4
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
(rac.)-4-thiazol-4-ylbutane-1,2-diol
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([CH2:6][CH2:7][CH:8]([OH:11])CO)[N:3]=[CH:2]1.CCOC(C)=O>C1COCC1.O>[S:1]1[CH:5]=[C:4]([CH2:6][CH2:7][CH:8]=[O:11])[N:3]=[CH:2]1

Inputs

Step One
Name
NaIO4
Quantity
2.4 g
Type
reactant
Smiles
Name
(rac.)-4-thiazol-4-ylbutane-1,2-diol
Quantity
1.62 g
Type
reactant
Smiles
S1C=NC(=C1)CCC(CO)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Drying the residue under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C=NC(=C1)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.